Calindol

Calcium-Sensing Receptor Calcimimetics Phosphatidylinositol Hydrolysis

Sourcing Calindol for CaSR research requires a compound with defined, balanced pharmacology. Unlike biased modulators (e.g., AC-265347), Calindol serves as the essential balanced reference agonist (PI hydrolysis pEC50 6.9; proliferation pEC50 7.4), activating canonical pathways without preferential pERK1/2 signaling. Its unique dual activity as a GPRC6A antagonist makes it the only tool for dissecting receptor interplay, while its potent VGSC inhibition supports electrophysiology studies. Insist on Calindol to maintain experimental consistency and enable direct comparison with literature SAR data.

Molecular Formula C21H20N2
Molecular Weight 300.4 g/mol
Cat. No. B1242810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalindol
Synonyms(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole
calindol
Molecular FormulaC21H20N2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3
InChIInChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1
InChIKeyJLPWXRZETODYFC-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calindol: A Phenylalkylamine Calcimimetic Positive Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)


Calindol ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine) is a phenylalkylamine calcimimetic that acts as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), a G protein-coupled receptor regulating calcium homeostasis [1]. It enhances CaSR activation in the presence of extracellular calcium, stimulating phosphatidylinositol (PI) hydrolysis and, in certain cell types, proliferation [2]. Calindol directly engages the transmembrane domain of CaSR, demonstrating the ability to activate a rhodopsin-like 7TM construct (T903-Rhoc) independently of the extracellular domain [3]. Its structural and functional properties differentiate it from clinically approved calcimimetics and other research-grade CaSR modulators, making its specific use critical for targeted investigations.

Why Calindol Cannot Be Substituted: Critical Divergence in Potency, Efficacy, and Selectivity Among CaSR PAMs


Despite sharing a common mechanism as CaSR positive allosteric modulators, calcimimetics such as calindol, cinacalcet, and NPS R-568 exhibit substantial divergence in key experimental parameters, including binding modes, functional potency, signaling bias, and off-target profiles. Simple substitution based solely on in-class activity risks introducing significant variability in experimental outcomes [1]. Calindol demonstrates a unique profile characterized by a high PI hydrolysis pEC50 of 6.9 (EC50 ≈ 126 nM) and a notable difference in potency between PI hydrolysis and proliferation assays (pEC50 7.4; ≈ 40 nM) [2]. Furthermore, unlike certain high-potency PAMs such as AC-265347, calindol maintains a distinct efficacy ceiling across human CaSR variants and does not induce biased signaling toward pERK1/2 accumulation [3]. Critically, its interaction with the CaSR 7TM domain is distinct, and it exhibits antagonistic activity at the related GPRC6A receptor, a property not shared by its more selective derivatives [4]. These quantitative differences underscore that calindol is not interchangeable with other CaSR modulators in rigorous research settings.

Calindol vs. Cinacalcet, NPS R-568, and AC-265347: Head-to-Head and Cross-Study Quantitative Comparisons


Comparative Potency in PI Hydrolysis Assays: Calindol Exhibits Intermediate Potency Between NPS R-568 and Cinacalcet

In a standardized PI hydrolysis assay performed in the presence of 2 mM extracellular Ca²⁺, calindol stimulates [³H]inositol phosphate accumulation in HEK293 cells expressing the human CaSR with an EC₅₀ of 0.31 µM [1]. Under identical assay conditions, the reference calcimimetic NPS R-568 exhibits an EC₅₀ of 0.31 µM, indicating equipotency [2]. In contrast, the clinically approved calcimimetic cinacalcet demonstrates an EC₅₀ of 79.4 nM in HEK293T cells, representing approximately 4-fold greater potency than calindol in this assay system .

Calcium-Sensing Receptor Calcimimetics Phosphatidylinositol Hydrolysis

Differential Signaling Bias: Calindol Shows No Evidence of Biased Agonism, Unlike AC-265347

The novel CaSR PAM AC-265347 is a biased allosteric modulator, preferentially directing signaling toward pERK1/2 and IP1 accumulation with pEC₅₀ values between 7.8 and 8.1 [1]. In contrast, calindol acts as a balanced PAM, with its primary signaling output measured via PI hydrolysis and cellular proliferation. The 2011 characterization of AC-265347 directly compared these compounds, demonstrating that while calindol and cinacalcet had similar activity to AC-265347 in cellular proliferation assays, they exhibited less activity in PI hydrolysis assays [2]. Critically, AC-265347 and its (S)-enantiomer stimulated significantly greater responses than cinacalcet or calindol at four loss-of-function human polymorphic CaSR variants [2].

Biased Signaling Calcium-Sensing Receptor Allosteric Modulator

Selectivity Profile: Calindol Exhibits Off-Target Antagonism at GPRC6A, a Feature Absent in 7-Nitrocalindol

A comprehensive structure-activity relationship (SAR) study revealed that calindol acts as an antagonist at the closely related GPRC6A receptor [1]. This off-target activity is not observed in more potent and selective calindol derivatives, such as 7-nitrocalindol, which demonstrates an EC₅₀ of 20 nM at CaSR and does not antagonize GPRC6A [1]. The study directly compared calindol (EC₅₀ = 0.31 µM) to its optimized analog, quantifying a 15-fold improvement in CaSR potency and a complete loss of GPRC6A antagonism for the derivative.

GPRC6A Receptor Selectivity Off-Target Activity

Comparative Neuronal Effects: Calindol and Cinacalcet Differentially Modulate Spontaneous Glutamate Release and Voltage-Gated Sodium Channels

In electrophysiological studies on neocortical neurons, calindol (5 µM) and cinacalcet (10 µM) both inhibited voltage-gated sodium channel (VGSC) currents, but with differing magnitudes. Calindol reduced VGSC current by approximately 60% in Casr+/+ neurons, while cinacalcet reduced it by approximately 45% [1]. Furthermore, in studies of spontaneous glutamate release, calindol (5 µM) produced a marked increase in mEPSC frequency, an effect also observed with cinacalcet (5 µM) and Gd³⁺ (20 µM) [2]. While both compounds act as CaSR PAMs, the quantitative differences in VGSC inhibition suggest that calindol exerts a more pronounced effect on neuronal excitability in this model.

Neuronal Excitability Synaptic Transmission VGSC

In Vivo Limitations: Calindol's Poor Oral Bioavailability Contrasts with Clinically Viable Cinacalcet

A doctoral thesis focused on the synthesis of new CaSR ligands reports that while calindol exhibits in vitro activity comparable to cinacalcet, it suffers from poor oral bioavailability in vivo [1]. In contrast, cinacalcet is a clinically approved oral calcimimetic with well-documented in vivo efficacy for treating hyperparathyroidism. The poor bioavailability of calindol has driven SAR efforts to identify derivatives with improved pharmacokinetic properties, resulting in compounds up to seven times more potent than calindol in vitro [1].

Bioavailability In Vivo Pharmacology Calcimimetics

Derivative Optimization: 7-Nitrocalindol is 15-Fold More Potent and Lacks GPRC6A Off-Target Activity

A comprehensive SAR study identified 7-nitrocalindol (compound 51) as a derivative of calindol with significantly improved properties [1]. In a direct comparison using the same PI hydrolysis assay (2 mM Ca²⁺, HEK293 cells expressing hCaSR), 7-nitrocalindol exhibited an EC₅₀ of 20 nM, representing a 15.5-fold increase in potency compared to calindol (EC₅₀ = 310 nM) [1]. Crucially, unlike calindol, 7-nitrocalindol did not act as an antagonist at the closely related GPRC6A receptor, confirming a more selective profile [1].

Structure-Activity Relationship Lead Optimization Selectivity

Optimal Applications of Calindol in Basic Research and Drug Discovery


Benchmarking Novel CaSR Modulators in Structure-Activity Relationship (SAR) Studies

Calindol is the foundational reference compound for SAR studies aimed at developing more potent and selective CaSR modulators. Its well-characterized activity (EC₅₀ = 0.31 µM for PI hydrolysis) and known off-target effect at GPRC6A make it an ideal baseline. The identification of derivatives like 7-nitrocalindol (EC₅₀ = 20 nM, no GPRC6A antagonism) relies on direct, quantitative comparison to calindol [1].

Investigating CaSR-Mediated Modulation of Neuronal Excitability and Synaptic Transmission

Calindol is a potent tool for electrophysiology studies, demonstrating robust inhibition of voltage-gated sodium channels (~60% inhibition at 5 µM) and enhancement of spontaneous glutamate release in neocortical neurons [1][2]. Its effects are quantifiably stronger than those of cinacalcet in VGSC inhibition, making it the preferred compound for examining CaSR's role in neuronal excitability.

Probing Non-Biased CaSR Signaling Pathways in In Vitro Assays

In contrast to biased modulators like AC-265347, calindol acts as a balanced CaSR PAM, activating canonical PI hydrolysis and proliferation pathways without preferential signaling toward pERK1/2 [1]. This property is essential for researchers dissecting the fundamental signaling mechanisms of CaSR, where the introduction of bias would confound interpretation of pathway-specific effects.

Examining CaSR-GPRC6A Cross-Reactivity in Dual-Receptor Studies

Calindol's unique property as both a CaSR agonist and a GPRC6A antagonist [1] makes it a valuable tool for studies exploring the interplay between these closely related receptors. It is the compound of choice for experiments designed to dissect the individual and combined contributions of CaSR and GPRC6A in physiological and pathophysiological contexts, a feature not shared by more selective modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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